molecular formula C20H21Cl2N3O3S2 B320840 N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea

N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea

Cat. No.: B320840
M. Wt: 486.4 g/mol
InChI Key: JBIUWDUWWDVCFX-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea is a complex organic compound with a molecular formula of C20H21Cl2N3O3S2 and a molecular weight of 486.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dichlorobenzene intermediate: This step involves the chlorination of benzene to produce 2,4-dichlorobenzene.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate sulfonyl chloride derivative.

    Coupling with the carbamothioyl group: The final step involves the coupling of the dichlorobenzene intermediate with the piperidine-sulfonyl derivative in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a thiol group.

    Substitution: The dichlorobenzene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Inducing cellular responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N,N-dimethylpyridin-4-amine
  • 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
  • 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide

Uniqueness

N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the piperidine and sulfonyl groups, along with the dichlorobenzene moiety, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H21Cl2N3O3S2

Molecular Weight

486.4 g/mol

IUPAC Name

2,4-dichloro-N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H21Cl2N3O3S2/c1-13-8-10-25(11-9-13)30(27,28)16-5-3-15(4-6-16)23-20(29)24-19(26)17-7-2-14(21)12-18(17)22/h2-7,12-13H,8-11H2,1H3,(H2,23,24,26,29)

InChI Key

JBIUWDUWWDVCFX-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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